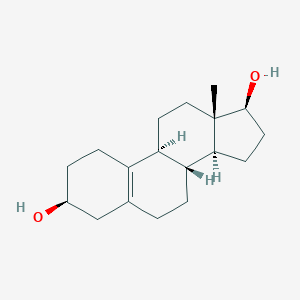
Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid and its complexes has been explored in several studies. Notably, the reaction between NiCO3·Ni(OH)2, acrylic acid, and ethylenediamine yields a binuclear complex, showcasing the compound's ability to participate in Michael-type reactions and form coordination compounds with metals (Badea et al., 2009). Additionally, the development of diamine complexes of covalent conjugates of platinum(II) with octacarboxy-substituted cobalt phthalocyanine further illustrates the compound's versatility in synthesis (Dolotova & Kaliya, 2011).
Molecular Structure Analysis
The molecular structure of ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid has been determined through X-ray diffraction analysis, revealing a twisted centrosymmetric structure and providing insights into its crystallographic properties (Shkol'nikova et al., 1992).
Chemical Reactions and Properties
Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid exhibits a range of chemical reactions and properties. Its ability to form complexes with divalent metals like manganese, zinc, cadmium, and lead has been thoroughly studied, showcasing its potential as a chelating agent and its significance in coordination chemistry (Gualtieri, Mcbryde, & Powell, 1979).
Physical Properties Analysis
The physical properties of ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid, such as its thermodynamic characteristics, have been analyzed to understand its behavior in various conditions. Studies on its protolytic equilibria provide valuable data on the heat effects of protonation and neutralization, contributing to a deeper understanding of its physical properties (Gridchin, 2010).
Chemical Properties Analysis
Further exploration of its chemical properties, particularly through the investigation of its step dissociation constants, offers insights into the compound's acid-base behavior and its stability under different conditions. These studies provide a comparative perspective with related compounds, enhancing our understanding of its chemical properties (Gridchin, 2009).
Aplicaciones Científicas De Investigación
Thermodynamic Characteristics
Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid (EDDADA) has been extensively studied for its thermodynamic properties. Research by Gridchin (2010) involved measuring the heat effects of protonation and neutralization of EDDADA. This study provided insights into the standard thermodynamic characteristics of the equilibria , comparing them with related compounds and highlighting the unique structural features of EDDADA as a diamine complexone (Gridchin, 2010).
Dissociation Constants
Another significant area of research by Gridchin (2009) focused on determining the step dissociation constants of EDDADA. Conducted potentiometrically, this study contributed valuable data for understanding the behavior of EDDADA in various ionic strengths, aiding in the extrapolation of thermodynamic dissociation constants (Gridchin, 2009).
Synthesis of Diamine Complexes
Research by Dolotova and Kaliya (2011) involved the synthesis of EDDADA complexes. They developed covalent conjugates of octacarboxy-substituted cobalt phthalocyanine with platinum atoms, characterizing these complexes through various spectral analyses. This highlights EDDADA's utility in synthesizing complex compounds for specific applications (Dolotova & Kaliya, 2011).
Environmental and Agricultural Applications
A review by Pinto, Neto, and Soares (2014) discussed the use of biodegradable chelating agents, including EDDADA, in various applications. These applications range from oxidative bleaching, detergents, soil remediation, to agriculture and waste treatment. The study emphasized the environmental benefits of using biodegradable alternatives like EDDADA in place of non-biodegradable agents (Pinto, Neto, & Soares, 2014).
Antitumoral Activity
Kaluđerović et al. (2008) explored the in vitro antitumoral activity of Platinum(IV) complexes with EDDADA ligands. This research provided insights into the potential therapeutic applications of EDDADA in oncology, particularly in the context of developing new anticancer agents (Kaluđerović et al., 2008).
Catalytic Reactions
Igov, Simonović, and Igov (2003) developed a kinetic method for determining ultramicro amounts of As(III) using EDDADA. Their method relied on EDDADA's catalytic activity in specific reactions, illustrating its application in analytical chemistry and environmental monitoring (Igov, Simonović, & Igov, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQWNOQOAFSHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)











